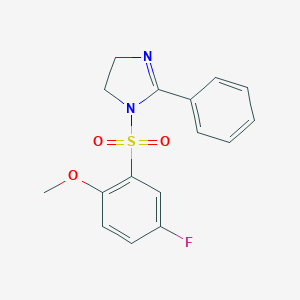
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorinated methoxyphenyl group and a sulfonyl-imidazole moiety
准备方法
The synthesis of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the sulfonyl and fluorinated methoxyphenyl groups. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Fluorination and Methoxylation: The fluorinated methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using fluorinated and methoxylated precursors.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine or methoxy groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorinated methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The imidazole ring may participate in coordination with metal ions or other functional groups, contributing to the compound’s overall activity.
相似化合物的比较
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be compared with similar compounds such as:
1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidine: This compound shares the fluorinated methoxyphenyl and sulfonyl groups but differs in the heterocyclic ring structure.
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-1H-benzimidazole: Similar in having the sulfonyl and fluorinated methoxyphenyl groups, but with a benzimidazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can result in distinct chemical reactivity and biological activity compared to its analogs.
生物活性
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is C16H16F1N3O2S, with a molecular weight of 351.37 g/mol. It contains a sulfonyl group, which is known to enhance biological activity by increasing solubility and modifying pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds possess significant antimicrobial properties. For instance, Jain et al. demonstrated that similar imidazole derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli using the cylinder well diffusion method .
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| 1a | S. aureus | 15 mm |
| 1b | E. coli | 12 mm |
Anticancer Potential
Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound were tested against various cancer cell lines, yielding promising results:
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways.
Case Studies
A notable study evaluated the effects of similar imidazole derivatives on human pancreatic cancer cells. The compounds demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. The study highlighted the importance of structural modifications in enhancing biological activity .
属性
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-22-14-8-7-13(17)11-15(14)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSLXPSCCTRTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














